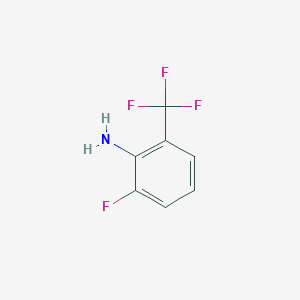

2-Fluoro-6-(trifluoromethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are cornerstone molecules in the chemical industry. sci-hub.seresearchgate.netwikipedia.org They serve as versatile starting materials and intermediates in the synthesis of a wide array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.sewikipedia.orgresearchgate.net The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a broad range of chemical modifications, making aniline derivatives highly valuable in the construction of complex molecular architectures. wikipedia.orgwisdomlib.org Their importance is underscored by their role in the production of materials like polyurethanes and as precursors to essential medicines. sci-hub.sewikipedia.org

The Distinctive Role of Fluorine and Trifluoromethyl Moieties in Chemical Design

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules imparts unique and often beneficial properties. mdpi.commdpi.comresearchgate.net Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its reactivity, acidity, and basicity. mdpi.comresearchgate.net The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.commdpi.combohrium.com These characteristics are highly sought after in drug design and materials science, as they can enhance a compound's biological activity, improve its absorption and distribution in biological systems, and increase its resistance to metabolic degradation. mdpi.commdpi.com The strategic placement of these fluorinated moieties allows for the fine-tuning of a molecule's physicochemical and biological profile. researchgate.netscilit.com

Overview of 2-Fluoro-6-(trifluoromethyl)aniline as a Key Research Target

This compound is a specialized aniline derivative that has garnered considerable attention as a valuable building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the amino group, presents a unique combination of steric and electronic properties. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. cymitquimica.comcymitquimica.comcymitquimica.com The compound's utility is demonstrated in its application in the preparation of other complex chemical structures, such as bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 144851-61-6 |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| Boiling Point | 155 °C |

| Density | 1.388 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Synonyms | 2-Amino-3-fluorobenzotrifluoride, α,α,α,6-Tetrafluoro-o-toluidine |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Ortho-Fluoro-Ortho-Trifluoromethylated Anilines

The systematic investigation of fluorinated organic compounds began to gain significant momentum in the mid-20th century. mdpi.com The unique properties conferred by fluorine led to a growing interest in incorporating this element into various molecular frameworks. Research into anilines with ortho-fluoro and ortho-trifluoromethyl substituents has been a more recent development, driven by the increasing demand for sophisticated building blocks in drug discovery and materials science. The synthesis and application of these specifically substituted anilines have been advanced by the development of new synthetic methodologies, including improved techniques for regioselective fluorination and trifluoromethylation. researchgate.netnih.gov The study of ortho-substituted anilines has also been crucial in understanding the interplay of steric and electronic effects on chemical reactivity and molecular interactions. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSFHEFEKDRLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333855 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-61-6 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Trifluoromethyl Aniline

Nucleophilic Substitution Reactions Involving the Fluoro and Amino Groups

Nucleophilic substitution reactions on the 2-Fluoro-6-(trifluoromethyl)aniline scaffold can principally occur at two sites: the carbon atom bearing the fluorine substituent and the nitrogen atom of the amino group.

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion known as a Meisenheimer intermediate. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups positioned ortho and para to the leaving group significantly accelerating the reaction by stabilizing the negatively charged intermediate. nih.gov

In the case of this compound, the trifluoromethyl group is positioned ortho to the fluorine atom. The potent electron-withdrawing nature of the -CF3 group strongly facilitates nucleophilic attack at the C-F position by stabilizing the resulting Meisenheimer complex. While the ortho-amino group is electron-donating, the activating effect of the -CF3 group is generally sufficient to enable SNAr reactions. This is analogous to the reactivity of similar compounds like 2-fluoro-4-(trifluoromethyl)aniline, where the ortho-fluoro substituent readily participates in nucleophilic aromatic substitution to form bicyclic and tricyclic heterocycles. ossila.com The reaction is a concerted process that can tolerate a range of arene electronics, thereby avoiding a significant build-up of formal charge in the aromatic ring. nih.gov

Table 1: Factors Influencing SNAr Reactivity at the Fluoro Position

| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on SNAr |

|---|---|---|---|

| Trifluoromethyl (-CF3) | ortho | Strong Electron-Withdrawing | Activating |

The amino group of this compound is nucleophilic and can participate in a variety of condensation and coupling reactions. However, its nucleophilicity is attenuated by the presence of the two strong electron-withdrawing groups (-F and -CF3) on the aromatic ring. mdpi.com This reduced nucleophilicity can necessitate harsher reaction conditions or the use of specific catalytic systems to achieve efficient transformations.

An example of a condensation reaction involving this compound is its use in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane. sigmaaldrich.com In this type of reaction, the amino group acts as a nucleophile, attacking an electrophilic carbon, typically from an aldehyde or ketone, to form a new carbon-nitrogen bond.

The amino group can also participate in amide coupling reactions. However, the coupling of weakly nucleophilic amines, such as this compound, with carboxylic acids often requires the use of potent activating agents like phosphoryl chloride or the formation of acyl chlorides to proceed efficiently. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The outcome of these reactions is dictated by the electronic effects of the substituents already present on the ring. science.gov

The susceptibility of an aromatic ring to electrophilic attack is determined by its electron density. Electron-donating groups activate the ring, making it more nucleophilic, while electron-withdrawing groups deactivate it.

Amino (-NH2) group: This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. youtube.combyjus.com

Trifluoromethyl (-CF3) group: This is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms. It is, therefore, a very strong deactivating group. nih.govyoutube.com

In this compound, the powerful activating effect of the amino group is counteracted by the strong deactivating effects of both the fluoro and trifluoromethyl groups. Consequently, the aromatic ring is significantly deactivated towards electrophilic attack compared to aniline (B41778) itself.

The regioselectivity of EAS is also governed by the substituents on the ring.

Amino (-NH2) group: As a strong resonance donor, it directs incoming electrophiles to the ortho and para positions. youtube.combyjus.com

Fluoro (-F) group: Despite being deactivating, the fluorine atom is an ortho, para-director because it can stabilize the cationic intermediate (the arenium ion) through resonance donation at these positions. youtube.com

Trifluoromethyl (-CF3) group: This strongly deactivating group directs incoming electrophiles to the meta position. youtube.com

In this compound, the directing effects of the three groups must be considered in concert.

The amino group at C1 directs to C2 (ortho, blocked), C6 (ortho, blocked), and C4 (para).

The fluoro group at C2 directs to C1 (ortho, blocked), C3 (ortho), and C5 (para).

The trifluoromethyl group at C6 directs to C5 (meta) and C3 (meta).

The powerful ortho, para-directing ability of the amino group is the dominant influence. Since both ortho positions are occupied, electrophilic attack is strongly favored at the C4 position, which is para to the amino group. The directing effects of the fluoro and trifluoromethyl groups also provide some activation at the C3 and C5 positions. Therefore, while C4 is the predicted major site of substitution, minor products resulting from attack at C3 and C5 may also be possible depending on the reaction conditions and the nature of the electrophile.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directed by -NH2 (Activating) | Directed by -F (Deactivating) | Directed by -CF3 (Deactivating) | Predicted Outcome |

|---|---|---|---|---|

| C3 | meta | ortho | meta | Possible minor product |

| C4 | para | meta | para | Major product |

Cross-Coupling Reactions and Organometallic Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can potentially participate in these reactions through either its amino group or its C-F bond.

The Buchwald-Hartwig amination is a prominent cross-coupling reaction for forming C-N bonds. The amino group of this compound can act as the nucleophilic component, reacting with aryl halides or triflates. However, the presence of strong electron-withdrawing groups on the aniline ring can hinder the reaction. Studies on similar systems have shown that anilines bearing trifluoromethyl groups can give moderate yields in Buchwald-Hartwig couplings. mdpi.com

While the C-F bond is generally the most difficult carbon-halogen bond to activate for cross-coupling, recent advances have enabled the use of fluoroarenes in such transformations. nih.govrsc.org The presence of the ortho-trifluoromethyl group could potentially facilitate the oxidative addition of a palladium catalyst to the C-F bond, making cross-coupling reactions at this position a possibility under specific catalytic conditions.

The involvement of this compound in organometallic chemistry extends to its use as a building block for more complex molecules that may subsequently be used as ligands for metal catalysts or as precursors in organometallic-mediated transformations.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For this compound, these reactions, particularly Buchwald-Hartwig amination, are crucial for forming carbon-nitrogen bonds to construct complex aryl amines.

The sterically hindered and electron-deficient nature of this compound presents challenges for these coupling reactions. The choice of palladium precursor, ligand, and base is critical to achieving high yields. Research has shown that sterically demanding and electron-rich phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), are often effective. These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

For instance, in a typical Buchwald-Hartwig amination reaction, this compound can be coupled with various aryl halides or triflates. The reaction generally requires a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the aniline and form the active amido species.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Aryl Halide/Triflate | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | >90 |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 85 |

| 2-Iodopyridine | PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 78 |

Note: This table is illustrative and specific yields can vary based on precise reaction conditions.

Copper-Catalyzed Amination

Copper-catalyzed amination reactions, often referred to as Ullmann condensations, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. These reactions can sometimes be more cost-effective and may offer complementary reactivity, particularly with certain substrates.

The reaction of this compound in copper-catalyzed systems typically requires higher temperatures compared to palladium-catalyzed counterparts. A copper(I) salt, such as CuI, is commonly used as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an N,N'-dimethylethylenediamine derivative. The base is also a crucial component, with potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) being frequently employed.

The sterically hindered environment around the amino group of this compound can make these reactions challenging, often leading to lower yields compared to less substituted anilines. However, the development of more efficient ligand systems continues to improve the scope and utility of this transformation.

Mechanistic Studies of Organometallic Intermediates

The mechanisms of palladium- and copper-catalyzed reactions involving this compound are of significant academic interest. Mechanistic studies focus on understanding the structure and reactivity of the key organometallic intermediates.

In palladium-catalyzed amination, the catalytic cycle is generally accepted to proceed through:

Oxidative Addition: The active Pd(0) complex reacts with the aryl halide to form a Pd(II)-aryl-halide intermediate.

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

The fluorine and trifluoromethyl groups can influence the rates of these elementary steps. The electron-withdrawing nature of these substituents can make the aniline less nucleophilic, potentially slowing the rate of coordination and deprotonation. However, they also make the resulting amido ligand more electron-withdrawing, which can facilitate the final reductive elimination step.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide range of fluorine-containing heterocyclic compounds. These heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents.

Synthesis of Bicyclic and Tricyclic Heterocycles

This aniline derivative is a key building block for various fused heterocyclic systems.

Quinoxalines: Condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, under acidic or thermal conditions leads to the formation of quinoxalines. The fluorine and trifluoromethyl groups become substituents on the benzene ring of the quinoxaline (B1680401) core.

Quinolines: The synthesis of quinolines can be achieved through various methods, such as the Combes or Friedländer synthesis. For example, reacting this compound with β-diketones under acidic catalysis can yield highly substituted quinolines.

Benzoimidazotriazines: These tricyclic structures can be synthesized from this compound through a multi-step sequence, often involving diazotization of the aniline followed by coupling with an appropriate partner and subsequent cyclization.

Phenazines and Phenoxazines: The synthesis of these tricyclic systems is more complex. Phenazines can be formed through oxidative condensation reactions, for instance, by reacting this compound with a catechol derivative. Phenoxazines can be prepared through reactions involving ortho-aminophenols, where this compound or a derivative serves as one of the key components.

Domino Trifluoromethylation/Cyclization Strategies

Recent advances in synthetic methodology have led to the development of domino or cascade reactions that can rapidly build molecular complexity. One such strategy involves the simultaneous introduction of a trifluoromethyl group and a cyclization event. While not starting from this compound itself, some methods generate a similar intermediate in situ. For example, a difluoro-substituted aniline could undergo a reaction with a trifluoromethyl source (e.g., Togni's reagent) that triggers a subsequent cyclization, leading to a trifluoromethylated heterocycle.

More directly, derivatives of this compound bearing a reactive side chain can undergo domino reactions. For instance, an ortho-alkynyl substituted derivative can undergo a metal-catalyzed cyclization that incorporates the aniline nitrogen into a new heterocyclic ring.

Base-Mediated Cyclizations Involving the Trifluoromethyl Group

The trifluoromethyl group, while often considered relatively inert, can participate in cyclization reactions under specific conditions, particularly in the presence of a strong base. Intramolecular nucleophilic attack on the carbon of the CF₃ group is generally difficult. However, reactions can be designed where the CF₃ group facilitates cyclization through other mechanisms.

One example involves the generation of a difluorocarbene or a related species from the CF₃ group under harsh basic or reductive conditions, which can then be trapped intramolecularly. A more common strategy involves the intramolecular displacement of the ortho-fluorine atom. In a suitably functionalized derivative of this compound, a nucleophilic group within the same molecule can displace the fluorine atom via nucleophilic aromatic substitution (SₙAr), a process that is activated by the strongly electron-withdrawing trifluoromethyl group. This leads to the formation of a new heterocyclic ring fused to the aniline core.

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound in redox reactions is governed by its two primary functional groups: the aromatic amine and the trifluoromethyl group, along with the fluorine substituent on the aromatic ring.

The amino group of this compound is susceptible to oxidation, a common characteristic of aromatic amines. The specific products formed depend on the oxidant and reaction conditions. Generally, the oxidation can proceed in a stepwise manner to yield nitroso and subsequently nitro derivatives.

Studies on similarly substituted anilines demonstrate that controlled oxidation is achievable. For instance, the oxidation of 2,6-difluoroaniline (B139000) with peroxybenzoic acid in chloroform (B151607) yields the corresponding nitroso compound. rsc.org More general methods using hydrogen peroxide (H₂O₂) with a molybdenum salt catalyst have proven effective for converting various anilines into nitrosoarenes. organic-chemistry.org Further oxidation to the nitroarene can often be accomplished by adjusting the reaction conditions, such as increasing the temperature. organic-chemistry.org These established pathways suggest that this compound can be selectively oxidized to 1-fluoro-2-nitroso-3-(trifluoromethyl)benzene or further to 1-fluoro-2-nitro-3-(trifluoromethyl)benzene.

| Oxidant System | Typical Product | Key Conditions | Reference |

|---|---|---|---|

| Peroxybenzoic acid | Nitrosoarene | Chloroform solvent | rsc.org |

| H₂O₂ / Molybdenum salt (e.g., Ammonium molybdate) | Nitrosoarene | Water-methanol solvent, pH 3-5 | organic-chemistry.org |

| H₂O₂ / Molybdenum salt (e.g., Ammonium molybdate) | Nitroarene | Increased temperature (e.g., 60°C) | organic-chemistry.org |

While the trifluoromethyl group is generally resistant to reduction, other functional groups introduced onto the aromatic ring of this compound derivatives can be readily reduced. A common transformation is the reduction of a nitro group, which may be present in a precursor or introduced via electrophilic aromatic substitution.

For example, the reduction of a nitroaniline derivative, such as 3-fluoro-2-methyl-6-nitroaniline, to its corresponding amino group is a standard procedure. This is typically achieved through catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst or by using chemical reducing agents like tin(II) chloride in hydrochloric acid. This methodology is directly applicable to the reduction of nitro derivatives of the target compound, such as 4-fluoro-2-nitro-6-(trifluoromethyl)aniline, to produce the corresponding phenylenediamine.

| Reducing Agent System | Typical Application | Reference |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | |

| SnCl₂ / HCl | Chemical reduction | |

| Fe / HCl or NH₄Cl | Metal/acid reduction | General knowledge |

C-F Bond Activation Studies

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bond. However, recent advances in synthetic chemistry have enabled the selective activation and functionalization of a single C-F bond within this group, providing a powerful tool for molecular editing.

The primary challenge in activating a C-F bond in a trifluoromethylarene lies in its high bond dissociation energy, which increases with the number of fluorine atoms on the carbon. rsc.org A successful strategy for cleaving this robust bond involves the formation of a radical anion intermediate. nih.gov

Building on the mechanistic understanding of C-F bond cleavage, several catalytic methods have been developed to functionalize trifluoromethylarenes like this compound.

Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation with visible light, becomes a strong enough reductant to engage in an endergonic electron transfer with the trifluoromethylarene. nih.gov This generates the key radical anion intermediate, which then enters the defluorinative functionalization cascade. This method allows for the coupling of the resulting difluorobenzylic radical with partners like alkenes or hydrogen atom sources. nih.gov

Dual Transition-Metal Catalysis: Another effective strategy involves a combination of palladium and copper catalysts. This system can achieve the highly selective mono-reduction (hydrodefluorination) of a trifluoromethylarene (ArCF₃) to the corresponding difluoromethylarene (ArCF₂H). rsc.org Mechanistic studies indicate that this dual catalytic system follows a distinct pathway that favors the selective activation of only one C-F bond, avoiding over-reduction to ArCH₃. rsc.orgrsc.org This approach has been shown to be tolerant of various functional groups, although it can be sensitive to steric hindrance at the ortho position. rsc.org

| Catalytic Approach | Key Components | Transformation | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Organic dye or Ir/Ru complex, visible light | ArCF₃ → ArCF₂-R or ArCF₂-H | Single electron transfer to form ArCF₃ radical anion | nih.gov |

| Dual Metal Catalysis | Pd catalyst, Cu catalyst, silane (B1218182) reductant | ArCF₃ → ArCF₂H | Selective mono-defluorination pathway | rsc.orgrsc.org |

Table of Compounds

| Compound Name | Formula | Role |

|---|---|---|

| This compound | C₇H₅F₄N | Subject of article |

| 2,6-Difluoroaniline | C₆H₅F₂N | Oxidation substrate example |

| Peroxybenzoic acid | C₇H₆O₃ | Oxidizing agent |

| Hydrogen peroxide | H₂O₂ | Oxidizing agent |

| Ammonium molybdate | (NH₄)₂MoO₄ | Oxidation catalyst |

| 1-Fluoro-2-nitroso-3-(trifluoromethyl)benzene | C₇H₃F₄NO | Potential oxidation product |

| 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | C₇H₃F₄NO₂ | Potential oxidation product |

| 3-Fluoro-2-methyl-6-nitroaniline | C₇H₇FN₂O₂ | Reduction substrate example |

| Palladium on carbon (Pd/C) | Pd/C | Reduction catalyst |

| Tin(II) chloride | SnCl₂ | Reducing agent |

| 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | C₇H₄F₄N₂O₂ | Potential reduction substrate |

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of 2-Fluoro-6-(trifluoromethyl)aniline. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive picture of the molecule's connectivity and electronic environment.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for verifying the molecular structure of this compound.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of both the fluorine and trifluoromethyl substituents. Furthermore, the protons will exhibit coupling not only to each other (H-H coupling) but also to the nearby fluorine nuclei (H-F coupling), leading to complex splitting patterns. The two amine (NH₂) protons typically appear as a single, broad peak that can be exchanged with deuterium (B1214612) oxide (D₂O) for confirmation.

The ¹³C NMR spectrum provides information on the carbon framework. Seven distinct carbon signals are expected. The carbons directly bonded to the fluorine atom (C-F) and the trifluoromethyl group (-CF₃) are particularly informative. The C-F signal appears as a large doublet due to one-bond carbon-fluorine coupling (¹JCF), while the trifluoromethyl carbon signal appears as a quartet due to coupling with its three attached fluorine atoms (¹JCF). The remaining aromatic carbons also show smaller C-F couplings depending on their proximity to the fluorine substituents. Detailed analysis of these spectra, often aided by computational predictions, allows for the complete assignment of every proton and carbon in the molecule. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established principles and data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | H-3 | ~6.8-7.0 | multiplet (dd, ddd) | ³J(H-H), ⁴J(H-H), ⁴J(H-F) |

| ¹H | H-4 | ~7.1-7.3 | multiplet (t, dt) | ³J(H-H), ⁵J(H-F) |

| ¹H | H-5 | ~6.7-6.9 | multiplet (d, dd) | ³J(H-H), ⁴J(H-F) |

| ¹H | -NH₂ | ~3.5-4.5 | broad singlet | - |

| ¹³C | C-1 (-NH₂) | ~145-150 | multiplet | ²J(C-F), ³J(C-F) |

| ¹³C | C-2 (-F) | ~150-155 | doublet | ¹J(C-F) > 200 Hz |

| ¹³C | C-3 | ~115-120 | multiplet | ²J(C-F), ⁴J(C-F) |

| ¹³C | C-4 | ~128-132 | multiplet | ³J(C-F) |

| ¹³C | C-5 | ~118-122 | multiplet | ³J(C-F), ⁴J(C-F) |

| ¹³C | C-6 (-CF₃) | ~120-125 | quartet | ²J(C-F) ~30-35 Hz |

| ¹³C | -CF₃ | ~123-128 | quartet | ¹J(C-F) > 270 Hz |

¹⁹F NMR as a Probe for Local Chemical Environments and Interactions

With 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally powerful technique for studying fluorinated compounds like this compound. The spectrum displays two primary signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

2D NMR Techniques for Connectivity and Conformation

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often employed to decipher complex spectra and confirm the precise structure. libretexts.orgyoutube.com These techniques distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity (e.g., H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. youtube.com An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between ¹H and ¹³C nuclei (typically over 2-3 bonds). It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. For example, HMBC would show correlations from the amine protons to carbons C-1 and C-2, and from the aromatic protons to neighboring and more distant carbons, including the trifluoromethyl carbon.

Together, these 2D NMR techniques provide an irrefutable confirmation of the compound's constitution and substitution pattern. ic.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. kfupm.edu.sa

Identification of Functional Groups and Molecular Interactions

Both IR and Raman spectra of this compound display a series of characteristic bands that serve as a molecular fingerprint, confirming the presence of its key functional groups. researchgate.netresearchgate.net

N-H Vibrations: The amine group gives rise to characteristic symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) mode appears around 1600-1650 cm⁻¹. researchgate.net

C-F and CF₃ Vibrations: The carbon-fluorine bonds produce strong absorption bands in the IR spectrum. The aromatic C-F stretch is typically located in the 1200-1350 cm⁻¹ region. The trifluoromethyl group is characterized by very strong, multiple absorption bands, often between 1100 and 1300 cm⁻¹, corresponding to its symmetric and asymmetric stretching modes.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching modes in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | -NH₂ | ~3350 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | ~3000 - 3100 | Variable | Strong |

| N-H Bend (Scissoring) | -NH₂ | ~1600 - 1650 | Strong | Variable |

| Aromatic C=C Stretch | Aromatic Ring | ~1450 - 1600 | Variable | Strong |

| C-F Stretch (Aromatic) | Ar-F | ~1200 - 1350 | Strong | Weak |

| CF₃ Asymmetric Stretch | -CF₃ | ~1250 - 1300 | Very Strong | Medium |

| CF₃ Symmetric Stretch | -CF₃ | ~1100 - 1150 | Very Strong | Medium |

In-situ Monitoring of Reactions

A significant application of vibrational spectroscopy in modern chemical research is for the real-time, in-situ monitoring of chemical reactions. mt.com Techniques like ReactIR™, which use attenuated total reflectance (ATR) probes, allow researchers to dip a probe directly into a reaction vessel and record IR spectra as the reaction proceeds, without the need for sampling. rsc.orgresearchgate.net

For reactions involving this compound, such as acylation or alkylation at the amine, in-situ IR is invaluable. For example, in an acylation reaction to form an amide, one could monitor:

The decrease in the intensity of the N-H stretching bands (~3400-3500 cm⁻¹) of the starting aniline (B41778).

The simultaneous appearance and increase in intensity of the amide carbonyl (C=O) stretching band, typically around 1650-1700 cm⁻¹.

This continuous data stream provides detailed kinetic information, helps identify reaction intermediates, confirms reaction completion, and ensures process safety, making it a powerful tool for process development and optimization. aip.org

Mass Spectrometry (MS) for Molecular Weight, Fragmentation, and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn allows for the determination of a compound's elemental formula. The molecular formula of this compound is C7H5F4N. sigmaaldrich.com HRMS can precisely measure the monoisotopic mass of the molecule, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the successful synthesis of the target compound and for assessing its purity.

Table 1: Key Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5F4N | sigmaaldrich.com |

| Molecular Weight | 179.11 g/mol | sigmaaldrich.com |

| Exact Mass | 179.0358 Da | nih.gov |

This interactive table provides key molecular data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.gov In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]+, is selected and subjected to collision-induced dissociation (CID). nih.govunito.it The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state conformation and packing.

Analysis of Intermolecular Interactions and Packing

The crystal structure of a molecule reveals how individual molecules interact with each other in the solid state. These intermolecular interactions, which include hydrogen bonding and van der Waals forces, govern the macroscopic properties of the material, such as melting point and solubility.

Co-crystal and Complex Structure Determination

Investigating the structure of co-crystals and metal complexes containing this compound can provide valuable information about its ability to participate in non-covalent interactions and coordinate to metal centers. The formation of co-crystals, where the aniline derivative crystallizes with another molecule, can be driven by hydrogen bonding or other specific intermolecular interactions.

While specific co-crystal or complex structures of this compound were not found, research on related compounds demonstrates the utility of this approach. For example, the crystal structure of para-trifluoromethyl-aniline hemihydrate reveals a hydrogen-bonding network involving the aniline and water molecules. scispace.comresearchgate.net Furthermore, the synthesis and crystallographic characterization of metal complexes with trifluoromethyl-containing ligands are areas of active research, as these complexes have potential applications in catalysis and materials science. nih.govmdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-fluoro-6-(trifluoromethyl)aniline at the atomic level. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For aniline (B41778) and its derivatives, DFT calculations can elucidate reaction mechanisms, such as electrophilic aromatic substitution. researchgate.net The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring significantly influences its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring, while the fluorine atom also contributes to this deactivation.

Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.netimist.ma This method has been successfully applied to various fluorinated and trifluoromethyl-substituted aromatic compounds. researchgate.netnih.gov

For this compound, GIAO calculations performed at the DFT level (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions can be compared with experimental spectra to confirm the structure of the molecule. Studies on similar compounds, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have shown good agreement between GIAO-calculated and experimental NMR data. researchgate.net The accuracy of these calculations can be further improved by considering solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.net

| Nucleus | Typical Calculation Method | Common Basis Set | Key Application |

|---|---|---|---|

| ¹H | GIAO-DFT | 6-311++G(d,p) | Structural confirmation |

| ¹³C | GIAO-DFT | 6-311++G(d,p) | Carbon skeleton analysis |

| ¹⁹F | GIAO-DFT | 6-311++G(d,p) | Analysis of fluorine environments |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational landscapes and interactions with their environment.

While the benzene (B151609) ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. scienceopen.com For substituted anilines, the orientation of the amino group and the possibility of intramolecular hydrogen bonding are of particular interest. umanitoba.ca In this compound, a weak intramolecular hydrogen bond between one of the amino hydrogens and the adjacent fluorine atom is possible, which would influence the conformational preference. umanitoba.ca

MD simulations, often employing force fields like AMBER or CHARMM, can track the dihedral angles of the rotatable bonds over time, providing a statistical distribution of the accessible conformations. nih.govmdpi.com This analysis helps in understanding the molecule's average shape and how its flexibility might impact its interaction with other molecules, such as biological receptors or reactants in a chemical synthesis.

The solvent environment can significantly impact the structure, stability, and reactivity of a solute molecule. MD simulations explicitly including solvent molecules can provide a detailed picture of these interactions. By simulating this compound in various solvents (e.g., polar and non-polar), one can observe how the solvent molecules arrange around the solute and how this solvation shell affects its properties. rsc.org

For instance, polar solvents may form hydrogen bonds with the amino group, competing with any intramolecular hydrogen bonding and potentially altering the preferred conformation. rsc.org Solvent can also influence reaction rates by stabilizing or destabilizing transition states. MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) methods can be used to study reaction mechanisms in solution, providing a more realistic model than gas-phase calculations alone.

Structure-Activity Relationship (SAR) Modeling and Prediction

This compound is a valuable building block in medicinal chemistry and materials science. Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity or physical properties. nih.gov Computational modeling plays a crucial role in modern SAR studies.

By using this compound as a core scaffold, chemists can synthesize a library of derivatives with various substituents. mdpi.com The biological activity or properties of these derivatives are then measured experimentally. This data can be used to build a quantitative structure-activity relationship (QSAR) model. QSAR models use statistical methods to correlate molecular descriptors (calculated properties such as electronic parameters, steric bulk, and hydrophobicity) with the observed activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and toxicology, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov For derivatives of this compound, QSAR models can predict their biological effects and guide the synthesis of more potent and selective compounds.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on its structural features. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring significantly influences its physicochemical properties, which are key descriptors in QSAR models.

The strong electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the fluorine atom decrease the electron density of the aromatic ring. These electronic effects, along with steric factors, can be quantified using computational methods and correlated with various biological activities, such as enzyme inhibition or receptor binding affinity. For instance, in a study on substituted anilines, various physicochemical and quantum chemistry descriptors were used to build QSAR models for predicting toxicity. nih.gov

A hypothetical QSAR study for a series of compounds containing the this compound scaffold might involve the descriptors shown in the table below. These descriptors can be calculated using computational chemistry software and correlated with experimentally determined biological activities.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Descriptor | Description | Predicted Influence on Biological Activity |

| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets of proteins. |

| Dipole Moment | Polarity | Influences solubility and interactions with polar residues in a binding site. |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the molecule's ability to accept electrons. |

| Molecular Surface Area | Molecular Size | Can impact how the molecule fits into a binding site. |

| Hammett Constants (σ) | Electronic effect of substituents | Quantifies the electron-donating or -withdrawing nature of the fluorine and trifluoromethyl groups. |

A robust QSAR model for this class of compounds would enable the virtual screening of large libraries of derivatives to identify those with the most promising biological profiles before undertaking costly and time-consuming synthesis and experimental testing. nih.gov

Pharmacophore Modeling Based on Fluorine Substitution

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov The substitution of hydrogen with fluorine can significantly alter the properties of a molecule, making it a valuable tool in pharmacophore-based drug design.

The fluorine atom and the trifluoromethyl group in this compound can participate in various non-covalent interactions that are crucial for drug-receptor binding. These groups can act as hydrogen bond acceptors and can also engage in halogen bonding and dipole-dipole interactions.

A pharmacophore model for a series of biologically active compounds containing the this compound scaffold would likely include features such as:

Aromatic Ring: The central phenyl ring.

Hydrogen Bond Acceptor: The nitrogen of the aniline group and potentially the fluorine atom.

Hydrophobic/Lipophilic Feature: The trifluoromethyl group.

The development of such a model would involve aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. nih.govnih.gov This model can then be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to have the desired biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location on Molecule | Potential Interaction |

| Aromatic Ring | Phenyl group | π-π stacking with aromatic residues in a protein. |

| Hydrogen Bond Donor | Amine (NH2) group | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a binding site. |

| Hydrogen Bond Acceptor | Fluorine atom, Nitrogen atom | Interaction with hydrogen bond donors in a binding site. |

| Hydrophobic Feature | Trifluoromethyl (CF3) group | Interaction with hydrophobic pockets in a protein. |

Prediction of Novel Reactivity and Synthetic Routes

Computational chemistry plays a crucial role in predicting the reactivity of molecules and in designing novel synthetic pathways. researchgate.net For this compound, theoretical calculations can provide valuable information about its chemical behavior and guide the development of efficient synthetic methods.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be used to determine various properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and atomic charges. researchgate.net This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby providing insights into its reactivity in different chemical reactions.

For example, the electron-withdrawing effects of the fluorine and trifluoromethyl groups are predicted to decrease the electron density on the aromatic ring, which can influence the rates of nucleophilic aromatic substitution reactions. Computational studies can also be used to explore the reaction mechanisms of various transformations involving this compound, such as Buchwald-Hartwig amination, to optimize reaction conditions and improve yields. mdpi.com

Furthermore, computational tools can be employed to design and evaluate novel synthetic routes to this compound and its derivatives. Retrosynthetic analysis software can propose potential disconnections and synthetic pathways, which can then be evaluated for their feasibility and efficiency using computational chemistry methods.

Table 3: Computationally Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Computational Method |

| Electrophilic Aromatic Substitution | The aromatic ring is deactivated due to electron-withdrawing groups. Substitution is likely directed to the meta positions relative to the trifluoromethyl group. | DFT, Electrostatic Potential Mapping |

| Nucleophilic Aromatic Substitution | The fluorine atom can be susceptible to nucleophilic attack, especially with strong nucleophiles. | DFT, Transition State Calculations |

| Amine Group Reactions | The amino group can act as a nucleophile in reactions such as acylation and alkylation. | DFT, Frontier Molecular Orbital Analysis |

Applications in Advanced Organic Synthesis

Role as a Versatile Fluorinated Building Block for Complex Molecules

2-Fluoro-6-(trifluoromethyl)aniline serves as a fundamental fluorinated building block in the construction of more complex molecules. sigmaaldrich.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more intricate structure. The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. For instance, fluorination can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These attributes are highly desirable in the design of pharmaceuticals and agrochemicals.

The utility of this compound as a building block is demonstrated in its use for preparing compounds like bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane. sigmaaldrich.com The synthesis of complex artificial macrocycles, a class of compounds with potential to interact with challenging biological targets, often relies on the use of diverse and functionalized building blocks. nih.gov The strategic placement of fluorine and trifluoromethyl groups in this compound provides a unique starting point for creating novel and elaborate molecular architectures. rsc.org

Table 1: Properties of this compound as a Building Block

| Property | Description | Reference |

|---|---|---|

| Fluorinated Structure | Contains both a fluorine atom and a trifluoromethyl group, imparting unique electronic properties. | sigmaaldrich.com |

| Versatility in Synthesis | Can be used to synthesize a variety of complex molecules, including macrocycles and biologically active compounds. | sigmaaldrich.comnih.gov |

| Enhanced Properties | Incorporation of this building block can enhance the metabolic stability and biological activity of the final product. | |

Precursor for the Synthesis of Fluorinated Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The introduction of fluorine into these cyclic structures can lead to compounds with enhanced biological activity and other favorable properties. nih.govnih.gov this compound is a key precursor for the synthesis of a variety of fluorinated heterocycles. smolecule.com

The amino group of the aniline (B41778) can participate in cyclization reactions to form fused ring systems. For example, aniline derivatives are used in the synthesis of quinolines and quinoxalines. ossila.com The presence of the ortho-fluoro substituent can facilitate certain cyclization reactions through nucleophilic aromatic substitution. ossila.com The development of efficient methods for creating fluorinated heterocycles is an active area of research, with applications in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

Intermediate in the Production of Organosulfur Compounds (e.g., Sulfonyl Chlorides)

Organosulfur compounds, particularly sulfonyl chlorides, are important intermediates in organic synthesis, notably in the preparation of sulfonamides, a class of compounds with widespread therapeutic applications. frontiersin.orgnih.gov this compound can be converted into the corresponding sulfonyl chloride, 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride. google.com

This transformation typically involves diazotization of the aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst. The resulting sulfonyl chloride is a reactive intermediate that can be readily coupled with various amines to produce a diverse library of sulfonamides. While methods exist for the direct sulfonylation of anilines, the use of sulfonyl fluorides derived from anilines offers a stable and modifiable route to these important compounds. frontiersin.orgnih.gov

A known preparation method for 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride starts with 2-fluoro-6-trifluoromethyl-alkyl sulfur benzene (B151609). This is reacted with chlorine in a solvent like concentrated hydrochloric acid, concentrated nitric acid, or formic acid. The reaction yields the desired sulfonyl chloride with high efficiency. google.com

Synthesis of Schiff Bases and Related Imines for Coordination Chemistry

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egchemijournal.com this compound, being a primary amine, can react with various carbonyl compounds to form the corresponding Schiff bases.

These Schiff bases are valuable ligands in coordination chemistry. nih.govoszk.hu The imine nitrogen atom possesses a lone pair of electrons that can coordinate to metal ions, forming stable metal complexes. oszk.hunih.gov The electronic properties of the Schiff base ligand, influenced by the electron-withdrawing fluorine and trifluoromethyl groups from the aniline precursor, can modulate the properties of the resulting metal complex, such as its stability, geometry, and reactivity. acs.orgacs.org The study of such complexes is important for areas like catalysis and materials science. ekb.eg

Development of Novel Linkers and Scaffolds in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecular subunits held together by non-covalent interactions. ijsr.net The design of molecules that can act as linkers or scaffolds to direct the assembly of these complex architectures is a key aspect of this field. nih.gov

The structure of this compound, with its specific substitution pattern and the ability to form hydrogen bonds through its amino group, makes it an interesting candidate for the development of novel linkers and scaffolds. The fluorine atoms can participate in non-covalent interactions, such as anion-π interactions, which can be exploited in the design of receptors for specific anions. acs.org The ability to form defined, self-assembled structures is crucial for applications in areas such as molecular recognition and the development of new materials. ijsr.net

Applications in Medicinal Chemistry Research

Design and Synthesis of Fluorinated Pharmaceutical Intermediates

Fluorinated heterocycles are crucial components in the development of pharmaceuticals and agrochemicals. nih.gov The use of building blocks like 2-Fluoro-6-(trifluoromethyl)aniline allows for the introduction of fluorine and trifluoromethyl groups into larger, more complex molecules, a strategy often employed to fine-tune their therapeutic properties. nih.govresearchgate.net

Analgesics (e.g., Ocfentanil Derivatives)

The development of potent analgesics often involves the use of fluorinated intermediates. While specific examples of this compound being used to synthesize ocfentanil derivatives are not extensively documented in peer-reviewed literature, the synthesis of related compounds highlights the importance of this chemical class. For instance, new series of 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives have been synthesized and have shown significant analgesic properties in preclinical studies. nih.gov Some of these compounds exhibited analgesic activity comparable to or better than established drugs like aspirin (B1665792) and ibuprofen, alongside a lower tendency to cause ulcerogenic effects. nih.gov This demonstrates the potential of the 6-trifluoromethyl-substituted aryl amine scaffold in the design of new pain-relieving medications.

Antitubercular Agents

The fight against tuberculosis (TB), particularly drug-resistant strains, necessitates the discovery of novel therapeutic agents. The introduction of fluorine into potential drug molecules is a recognized strategy to enhance efficacy. Research into fluorinated analogs of existing anti-TB drugs has shown that fluorine can be a "golden substituent" for improving activity against Mycobacterium tuberculosis. researchgate.net For example, a fluorinated analog of thiacetazone (B1682801) proved to be 20 times more potent than the original compound. researchgate.net While the direct application of this compound as an intermediate for antitubercular drugs is not specifically detailed in recent studies, the development of compounds like 6-Fluorophenylbenzohydrazides, which show good activity against M. tuberculosis by targeting tryptophan biosynthesis, underscores the value of fluorinated aniline-like structures in this therapeutic area. nih.gov

Phosphodiesterase Inhibitors

Phosphodiesterase (PDE) inhibitors are a class of drugs used for a wide range of conditions, from pulmonary hypertension to inflammatory diseases. The design of new PDE inhibitors often explores the inclusion of fluorine to improve potency and metabolic properties. Research has been conducted on fluorine-containing PDE10A inhibitors to enhance metabolic stability compared to previous compounds. nih.gov While these particular studies did not utilize this compound, they involved the synthesis of complex fluorinated quinoline (B57606) derivatives, indicating the relevance of fluorinated building blocks in the search for novel PDE inhibitors. nih.gov The synthesis of various 6H-benzo[c]chromen-6-one and urolithin derivatives has also been pursued to develop new potential inhibitors for PDE2. mdpi.comresearchgate.net

Kinase Inhibitors and CNS-Active Compounds

Kinase inhibitors are a major class of anticancer drugs, and compounds active in the central nervous system (CNS) are crucial for treating neurological disorders. The structural features of this compound are relevant to the synthesis of molecules for these targets.

In a study focused on creating new 6-arylaminoflavones with potential anti-tumor activity, various anilines were coupled with a flavone (B191248) core using a Buchwald-Hartwig amination reaction. mdpi.com The use of anilines with electron-withdrawing groups, such as a trifluoromethyl group, resulted in the successful synthesis of the target compounds, which exhibited enhanced cytotoxicity in cancer cell lines. mdpi.com This highlights a direct application of trifluoromethyl-substituted anilines in generating potential kinase-inhibiting scaffolds.

| Aniline (B41778) Substituent (at R₃ position) | Yield of 6-Arylaminoflavone |

| 4-OCH₃ | 77% |

| H (Unsubstituted) | 50% |

| 4-CF₃ | 42% |

| 4-F | 41% |

| 4-CN | No Reaction |

| 4-NO₂ | No Reaction |

| Data sourced from a study on the synthesis of 6-arylaminoflavones, demonstrating the reactivity of substituted anilines. mdpi.com |

Furthermore, designing brain-penetrant molecules is a significant challenge in developing drugs for CNS diseases. nih.gov While specific HDAC6 inhibitors designed for brain penetration did not use this compound as a starting material, the inclusion of fluorinated motifs is a common strategy to improve properties like lipophilicity and membrane permeability, which are critical for CNS entry. nih.govmdpi.com

Influence of the Trifluoromethyl Group on Drug Candidate Properties

The trifluoromethyl (-CF₃) group is prized in medicinal chemistry for its ability to significantly alter a molecule's properties. wechemglobal.comhovione.com Its strong electron-withdrawing nature and steric profile can enhance binding affinity to biological targets and improve pharmacokinetic characteristics. mdpi.comwechemglobal.com

Enhancement of Metabolic Stability

A primary reason for incorporating a trifluoromethyl group into a drug candidate is to increase its metabolic stability. mdpi.comwechemglobal.comhovione.com Many drug molecules are broken down in the body by metabolic processes, often involving the oxidation of C-H bonds. Replacing a hydrogen atom with fluorine atoms to form a -CF₃ group effectively blocks this metabolic pathway at that position. mdpi.com

The reason for this enhanced stability lies in the fundamental strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes. mdpi.com This resistance to metabolism can prolong the drug's half-life in the body, potentially leading to a more durable therapeutic effect. mdpi.com This strategy has been explored in the design of various inhibitors, including those for histone deacetylases (HDAC), where overcoming rapid metabolic reduction of trifluoromethylketones was a key challenge. nih.gov

| Bond | Bond Dissociation Energy (kJ/mol) | Significance |

| C-H | 414.2 | A common site for metabolic oxidation. |

| C-F | 485.3 | Significantly stronger, making it resistant to metabolic cleavage. |

| This table illustrates the greater strength of the C-F bond, which contributes to the metabolic stability of trifluoromethylated compounds. mdpi.com |

Modulation of Lipophilicity and Bioavailability

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in drug design as it significantly affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The introduction of the this compound moiety into a molecule can substantially increase its lipophilicity. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can facilitate the permeation of molecules across biological membranes. nih.gov

This enhanced lipophilicity can lead to improved bioavailability, meaning a higher proportion of the drug reaches systemic circulation to exert its therapeutic effect. nih.gov However, the relationship is not always linear, as excessively high lipophilicity can lead to poor solubility in aqueous environments like the gastrointestinal tract and increased binding to plasma proteins, which can reduce the amount of free drug available to act on its target. nih.gov Therefore, the this compound scaffold offers a means to finely tune the lipophilicity of a drug candidate to an optimal range.

Impact on Receptor Binding Affinity and Potency

The potency of a drug is a measure of the concentration required to produce a specific effect and is closely linked to its binding affinity for its biological target, such as a receptor or enzyme. nih.gov The this compound moiety can significantly impact a molecule's binding affinity through several mechanisms.

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can alter the electron distribution of the entire molecule. This can influence the strength of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, between the drug and its receptor. These interactions are crucial for the formation of a stable drug-receptor complex.

Furthermore, the steric bulk of the trifluoromethyl group can play a role in the molecule's fit within the receptor's binding pocket. A well-designed drug will have a shape and size that is complementary to its target, and the trifluoromethyl group can be used to optimize this complementarity. In some cases, the trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for the fine-tuning of a molecule's shape and electronic properties. nih.gov

For example, in the development of selective androgen receptor modulators (SARMs), the inclusion of a trifluoromethyl group on a quinolinone scaffold has been shown to be important for potent androgen receptor antagonism. researchgate.net This highlights how the electronic properties conferred by the trifluoromethyl group can be critical for achieving high potency.

Development of Diagnostic Probes and Bioimaging Agents

The unique properties of fluorine, particularly the stable isotope ¹⁹F, have made it an invaluable tool in the development of probes for biological and medical imaging. The this compound scaffold, with its two distinct fluorine environments, is a promising platform for the creation of such probes.

¹⁹F NMR Probes for Biological Systems

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biological systems. nih.gov The near-total absence of fluorine in native biological molecules means that ¹⁹F NMR spectra of fluorinated probes are free from background signals, leading to high-contrast and easily interpretable data. researchgate.net The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, making ¹⁹F NMR probes excellent reporters of changes in pH, ion concentration, and binding events. nih.gov

The this compound moiety can be incorporated into larger molecules, such as peptides or other small molecules, to create ¹⁹F NMR probes. d-nb.info The two different fluorine signals from the fluoro and trifluoromethyl groups can provide a dual-channel readout, potentially offering more detailed information about the probe's environment. For instance, a change in the chemical shift of one fluorine signal but not the other could indicate a specific type of interaction or conformational change.

The trifluoromethyl group, with its three equivalent fluorine atoms, provides a strong ¹⁹F NMR signal, enhancing the sensitivity of the probe. acs.org This is particularly advantageous for in vivo studies where the concentration of the probe may be low. acs.orgnih.gov

Metal-Mediated Base Pairing in Nucleic Acids

The field of synthetic biology has seen the development of artificial base pairs for nucleic acids, with applications in diagnostics and the construction of novel biomaterials. One approach involves the use of metal ions to mediate the pairing of artificial nucleobases. nih.gov

While direct evidence for the use of this compound in this specific application is not prevalent, the closely related 3-fluoro-2-mercuri-6-methylaniline has been successfully incorporated into a nucleoside. acs.orgnih.gov This modified nucleoside was used to create DNA probes for the detection of single-nucleotide polymorphisms. acs.orgnih.gov The fluorine atom in this system acted as a hydrogen bond acceptor and a ¹⁹F NMR label for characterizing the metal-mediated base pairs. acs.orgnih.gov

Given this precedent, it is conceivable that a nucleoside derived from this compound could also be used in the development of metal-mediated base pairs. The trifluoromethyl group would serve as a sensitive ¹⁹F NMR reporter, while the aniline scaffold could be modified to coordinate with a metal ion. acs.orgnih.gov The electronic properties of the fluorinated aniline ring could also influence the stability and selectivity of the metal-mediated base pair.

Applications in Agrochemical Research

Synthesis of Novel Herbicides and Pesticides

2-Fluoro-6-(trifluoromethyl)aniline serves as a crucial starting material or intermediate in the synthesis of a variety of modern agrochemicals. nih.gov Its bifunctional nature, possessing both a reactive amine group and a uniquely substituted aromatic ring, allows for its incorporation into complex molecular architectures designed to exhibit specific biocidal activities. The presence of both a fluorine atom and a trifluoromethyl group on the aniline (B41778) ring is a common motif in many recently developed pesticides. bohrium.com

Precursors for Fungicides and Insecticides

Research has demonstrated the utility of aniline derivatives with similar substitution patterns in creating potent insecticides. For instance, the related compound, 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, is a key precursor for the synthesis of m-diamide insecticides. google.com These insecticides are noted for their high efficacy against a range of pests.

In the realm of fungicides, the 2-fluoro-6-(trifluoromethyl)phenyl moiety is a component of advanced active ingredients. While not a direct synthesis from the aniline, the related compound 2-Fluoro-6-trifluoromethylpyridine is a key advanced intermediate in the production of the fungicide Picoxystrobin. nih.govjubilantingrevia.com This highlights the importance of the 2-fluoro-6-(trifluoromethyl) substituted aromatic ring structure in modern fungicide development.

Fluorine Incorporation for Enhanced Efficacy and Target Specificity

The introduction of fluorine and trifluoromethyl groups into agrochemical molecules is a well-established strategy to enhance their biological performance. researchgate.net The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. nih.gov This modification can lead to improved binding affinity with the target enzyme or receptor in the pest, thereby increasing the potency of the agrochemical. nih.govresearchgate.net

Studies on Environmental Persistence and Degradation Control

The stability of the carbon-fluorine bond can contribute to the increased metabolic stability of fluorinated pesticides, which can lead to longer-lasting pest control. nih.gov However, this stability also raises concerns about the environmental persistence of these compounds and their degradation products. google.com

Studies on the environmental fate of fluorinated pesticides are ongoing. For example, the insecticide broflanilide, which contains multiple fluorine atoms, is known to be highly persistent in soil and water. google.com The degradation of fluorinated pesticides can sometimes lead to the formation of persistent metabolites. nih.gov Research into the environmental fate of agrochemicals derived from this compound is crucial for assessing their long-term ecological impact and for developing strategies to control their degradation. core.ac.uk The goal is to design molecules that are stable enough to be effective but can also be degraded into benign substances in the environment. google.com

Development of Crop Protection Agents with Reduced Application Rates

For example, m-diamide compounds, which can be synthesized from precursors like 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, have demonstrated high insecticidal activity at low doses. google.com This high potency is a direct result of the optimized molecular structure, where the fluorinated substituents play a critical role. The development of such highly active compounds, facilitated by the use of building blocks like this compound, is a key strategy for achieving more sustainable agricultural practices.

Data on Related Agrochemicals

| Compound Name | Agrochemical Class | Precursor/Related Intermediate | Key Finding/Application | Reference |

|---|---|---|---|---|

| m-Diamide Insecticides | Insecticide | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | High insecticidal activity at low doses. | google.com |

| Picoxystrobin | Fungicide | 2-Fluoro-6-trifluoromethylpyridine | An important systemic fungicide. | nih.govjubilantingrevia.com |

| Phthalic Acid Diamides | Insecticide | Anilines with meta-CF3 group | Excellent larvicidal activities against Plutella xylostella. | scilit.comacs.org |

| Broflanilide | Insecticide | Fluorinated aniline derivatives | Highly persistent in soil and water. | google.com |

Applications in Materials Science and Electronics Research

Precursor for Fluorinated Polymers and Specialty Materials

The incorporation of 2-fluoro-6-(trifluoromethyl)aniline into polymer backbones is a key strategy for developing high-performance fluorinated polymers. The presence of the trifluoromethyl group, in particular, is instrumental in enhancing the properties of these materials for demanding applications.

Fluorinated polyimides (FPIs) are a class of polymers renowned for their exceptional thermal and chemical stability. Research has shown that introducing trifluoromethyl (-CF3) groups into the polymer structure significantly enhances these properties. nih.govnih.govrsc.org The strong carbon-fluorine bonds and the bulkiness of the -CF3 groups restrict chain mobility and protect the polymer backbone from thermal degradation. nih.gov

Studies on FPIs derived from diamines containing -CF3 groups demonstrate superior thermal performance. For instance, these polymers exhibit high glass transition temperatures (Tg), often exceeding 255°C, and 5% weight-loss temperatures (T5%) above 510°C in a nitrogen atmosphere. nih.gov This indicates their ability to maintain structural integrity at elevated temperatures. Furthermore, the incorporation of rigid units like biphenyl (B1667301) in conjunction with -CF3 groups can lead to a lower coefficient of thermal expansion (CTE), a critical property for materials used in electronics where dimensional stability during temperature fluctuations is paramount. mdpi.commdpi.com Research on specific FPIs has shown that CTE values can be effectively managed, with some systems achieving values as low as 23.4 x 10⁻⁶/K. mdpi.com

The chemical inertness of the C-F bond also confers excellent chemical resistance to these polymers, making them suitable for use in harsh chemical environments where they can resist degradation from solvents, acids, and bases.